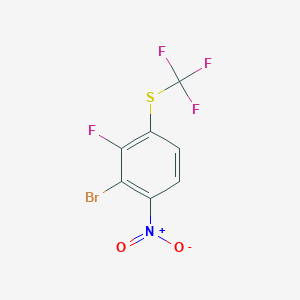

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene

Description

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromo, fluoro, nitro, and trifluoromethylthio (SCF₃) substituents. Its molecular formula is C₇H₂BrF₄NO₂S, with a molecular weight of approximately 320.9 g/mol. The trifluoromethylthio group is a strong electron-withdrawing moiety, while the nitro group further polarizes the aromatic ring, making the compound highly reactive in electrophilic and nucleophilic substitution reactions. This structural complexity renders it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules .

Properties

Molecular Formula |

C7H2BrF4NO2S |

|---|---|

Molecular Weight |

320.06 g/mol |

IUPAC Name |

2-bromo-3-fluoro-1-nitro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2BrF4NO2S/c8-5-3(13(14)15)1-2-4(6(5)9)16-7(10,11)12/h1-2H |

InChI Key |

ADHNMQMWSNBTNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and trifluoromethylthiolation reactions. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by nitration to introduce the nitro group. The trifluoromethylthio group is then introduced using a trifluoromethylthiolating agent under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

(a) 1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0)

- Molecular Formula : C₇H₃BrClF₃

- Molecular Weight : 259.45 g/mol .

- Key Differences :

- Replaces the nitro and SCF₃ groups with chloro and CF₃.

- Chloro is a weaker electron-withdrawing group compared to nitro, reducing ring polarization.

- Lower molecular weight (259.45 vs. 320.9 g/mol) results in higher volatility (bp data unavailable but inferred from analogous compounds).

(b) 5-Bromo-2-nitrobenzotrifluoride (CAS Not Provided)

- Molecular Formula: C₇H₃BrF₃NO₂

- Molecular Weight : 270.02 g/mol .

- Key Differences :

- Substitutes SCF₃ with CF₃.

- The CF₃ group is less electronegative than SCF₃, leading to reduced electron-withdrawing effects.

- Lower molecular weight (270.02 vs. 320.9 g/mol) impacts solubility and melting point.

(c) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6)

Impact on Physicochemical Properties

The target compound’s higher molecular weight and SCF₃ group contribute to lower aqueous solubility but enhanced lipophilicity compared to CF₃- or OCF₃-containing analogs.

Bioactivity and Pharmacological Potential

- Fluorine and SCF₃ groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-Bromo-2-nitrobenzene) .

- The nitro group may confer antibacterial or antiparasitic activity, as seen in structurally related benzothieno[3,2-b]furans .

Biological Activity

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is an aromatic compound featuring several functional groups that may influence its biological activity. The presence of bromine, fluorine, nitro, and trifluoromethylthio groups suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.05 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrF4NO2S |

| Molecular Weight | 291.05 g/mol |

| IUPAC Name | This compound |

| InChI Key | LIGBGEJPUQBLTG-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The trifluoromethylthio group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. The nitro group may undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular components.

Antimicrobial Properties

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar trifluoromethyl and nitro substituents have shown promising results in inhibiting cancer cell proliferation. For example, studies indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives against Bacillus mycoides, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active compounds .

- Anticancer Efficacy : In vitro tests on human cancer cell lines showed that compounds similar to this compound had IC50 values ranging from 12.4 μM to 52.1 μM across different cell lines, indicating significant anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A (similar structure) | 4.88 | 22.4 |

| Compound B (different substituent) | TBD | 44.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.